2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol
Description
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-benzylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-16-15(24(21,22)14-9-5-2-6-10-14)11-18-17(19-16)23-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMYKGSDCMAGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with benzylsulfanyl and phenylsulfonyl reagents under controlled conditions. For instance, the preparation might involve the use of zinc powder and catalytic amounts of lead in tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl or phenylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Davis reagent under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or thiols.
Substitution: Formation of new pyrimidine derivatives with different substituents.
Scientific Research Applications
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. For example, similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting a potential anti-inflammatory mechanism .
Comparison with Similar Compounds
Key Observations:
Positional Effects: The substitution pattern significantly alters properties.
Functional Group Impact : The nitrile group in introduces polarity and hydrogen-bonding capacity, whereas the phenylsulfonyl group in the target compound enhances electron deficiency, influencing redox stability.
Synthetic Pathways : The target compound’s synthesis likely involves sequential sulfonation and sulfanylation, while analogs like require Claisen rearrangements or allylation steps, indicating divergent synthetic challenges .
Crystallographic and Conformational Comparisons
The crystal structure of 2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile () reveals:
- Bond Angles and Distances : The C20—C3—C4—C1 torsion angle is 177.73°, indicating a near-planar arrangement of the pyrimidine core with substituents .
- Packing Interactions : The pentyl chain adopts a gauche conformation, minimizing steric clashes, while the benzylsulfanyl group participates in weak C–H···π interactions .
- Disorder : In contrast, the compound in exhibits conformational disorder due to symmetry, leading to two distinct phenyl orientations. This is absent in the target compound, suggesting higher crystallinity.
Pharmacological and Functional Group Parallels
While the evidence lacks direct bioactivity data for the target compound, insights can be drawn from structurally related sulfonyl/sulfanyl-containing molecules:
- Eletriptan Hydrobromide (–7): A phenylsulfonyl-containing indole derivative used for migraines. The sulfonyl group enhances metabolic stability and receptor binding .
Biological Activity
2-(Benzylsulfanyl)-5-(phenylsulfonyl)-4-pyrimidinol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a benzylsulfanyl group and a phenylsulfonyl moiety. Its chemical structure is critical for its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells.
- Target Interactions : The compound has been shown to affect various pathways, particularly those involved in cell proliferation and apoptosis. It may inhibit certain kinases or enzymes that are crucial for cancer cell survival.
- Biochemical Pathways : Preliminary studies suggest that it could influence pathways related to oxidative stress and inflammation, which are important in cancer biology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : Cell viability assays (e.g., MTT assay) have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The IC50 values ranged from 7 µM to 29 µM depending on the specific cell line and experimental conditions .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| MCF-7 | 10-20 | High |
| HCT-116 | 11-29 | Moderate |
| HeLa | 7-17 | High |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:
- Antibacterial Studies : In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing a significant reduction in cell viability at concentrations as low as 7 µM. The study employed flow cytometry to analyze apoptosis markers, confirming that the compound induces apoptosis through intrinsic pathways .
- Metabolic Stability : Another research effort focused on the metabolic stability of related compounds in human liver microsomes. The findings indicated favorable metabolic profiles, suggesting that structural modifications could enhance activity and reduce toxicity .
Q & A
Q. Table 1: Reaction Conditions for Pyrimidine Derivatives
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Thioether formation | Benzyl mercaptan, base (e.g., K2CO3) | Substitution at pyrimidine S-site | |
| Allylation | Ethyl 2-(bromomethyl)acrylate, 328 K | O-allylation intermediate | |
| Rearrangement | Thermal activation (Δ) | Ortho-Claisen rearrangement |
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
Key techniques include:
- X-ray crystallography : Resolves molecular conformation and disorder. For example, triclinic crystal systems (space group P1) with parameters a = 7.3668 Å, b = 11.5842 Å, and disorder in phenyl group orientation .
- NMR spectroscopy : Assigns protons (e.g., benzylsulfanyl CH2 at δ ~4.5 ppm) and carbons.
- Mass spectrometry : Confirms molecular weight (e.g., M+ = 457.54 g/mol for a related compound) .
Advanced: How does the benzylsulfanyl group influence reactivity in cross-coupling reactions?
Answer:
The benzylsulfanyl (S-benzyl) group acts as a directing/activating group in metal-catalyzed reactions. For instance, in Pd-catalyzed couplings, the sulfur atom coordinates to metals, enhancing regioselectivity. However, steric hindrance from the benzyl group may limit reactivity at adjacent positions. Comparative studies with methylsulfanyl analogs show slower kinetics due to bulkier substituents .
Advanced: How to address contradictions in crystallographic data for pyrimidine derivatives?
Answer:
Disorder in crystal structures (e.g., two conformers of a pyrimidine derivative due to phenyl group rotation) can lead to ambiguous data. Mitigation strategies include:
Low-temperature crystallography : Reduces thermal motion artifacts.
DFT calculations : Validate plausible conformers against experimental data.
High-resolution data collection : Use synchrotron radiation for improved precision .
Basic: What are the stability concerns for the phenylsulfonyl group under acidic/basic conditions?
Answer:
The phenylsulfonyl group is stable under mild conditions but degrades in strong acids (e.g., >2 M HCl) or bases (e.g., NaOH). Stability tests show:
- Acidic hydrolysis : Cleavage at >100°C in concentrated H2SO4.
- Basic conditions : Resistance up to pH 12 at 25°C.
Use buffered conditions (pH 6–8) for reactions involving this group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
